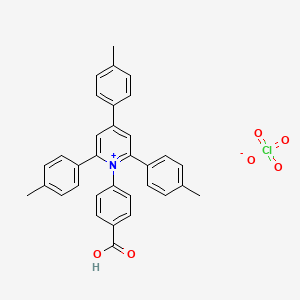
1-(4-Carboxyphenyl)-2,4,6-tris(4-methylphenyl)-pyridinium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Carboxyphenyl)-2,4,6-tris(4-methylphenyl)-pyridinium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with carboxyphenyl and methylphenyl groups, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Carboxyphenyl)-2,4,6-tris(4-methylphenyl)-pyridinium perchlorate typically involves multi-step organic reactions. One common method includes the reaction of 4-carboxyphenylboronic acid with 2,4,6-tris(4-methylphenyl)pyridine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Carboxyphenyl)-2,4,6-tris(4-methylphenyl)-pyridinium perchlorate undergoes various chemical reactions, including:
Oxidation: The carboxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The pyridinium ring can be reduced to a pyridine derivative under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Pyridine derivatives.
Substitution: Halogenated or nucleophile-substituted aromatic compounds.
Scientific Research Applications
1-(4-Carboxyphenyl)-2,4,6-tris(4-methylphenyl)-pyridinium perchlorate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its photodynamic therapy applications due to its ability to generate singlet oxygen.
Industry: Utilized in the development of organic electronic materials and sensors
Mechanism of Action
The mechanism of action of 1-(4-Carboxyphenyl)-2,4,6-tris(4-methylphenyl)-pyridinium perchlorate involves its interaction with molecular targets through its aromatic and pyridinium moieties. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Another compound with carboxyphenyl groups, used in photodynamic therapy and as a catalyst.
Tetrakis(4-methylphenyl)porphyrin: Similar in structure but lacks the carboxyphenyl group, affecting its reactivity and applications.
Uniqueness
1-(4-Carboxyphenyl)-2,4,6-tris(4-methylphenyl)-pyridinium perchlorate is unique due to its combination of carboxyphenyl and methylphenyl groups on a pyridinium core, providing distinct electronic and steric properties that enhance its utility in various applications .
Properties
IUPAC Name |
4-[2,4,6-tris(4-methylphenyl)pyridin-1-ium-1-yl]benzoic acid;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27NO2.ClHO4/c1-22-4-10-25(11-5-22)29-20-31(26-12-6-23(2)7-13-26)34(30-18-16-28(17-19-30)33(35)36)32(21-29)27-14-8-24(3)9-15-27;2-1(3,4)5/h4-21H,1-3H3;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHWEUGIWHYRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
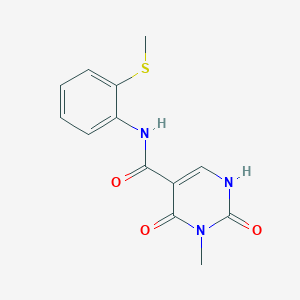
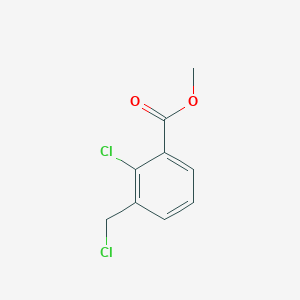
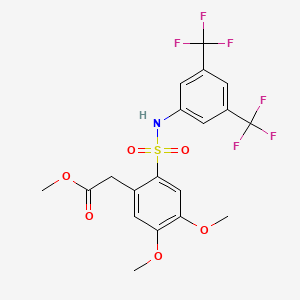
![Methyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2858339.png)
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-ETHOXYBENZOATE](/img/structure/B2858340.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2858342.png)
![3-[(4-methoxyphenyl)sulfonyl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2858343.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B2858347.png)
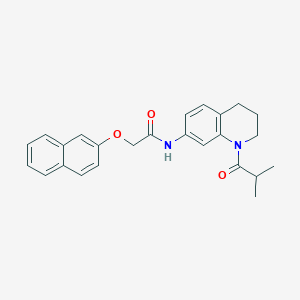
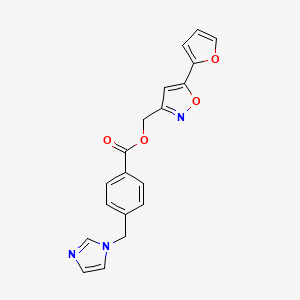
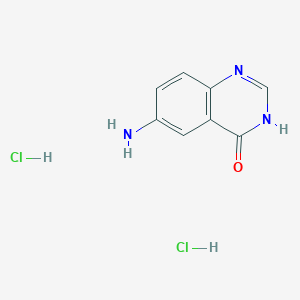
![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2858351.png)
![4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2858357.png)
